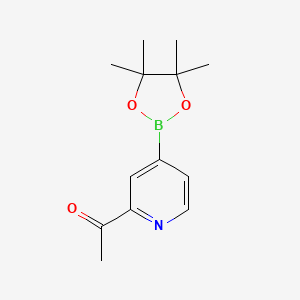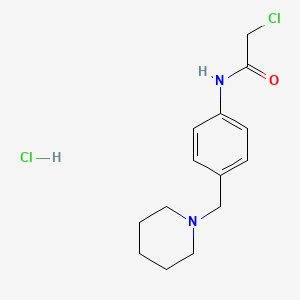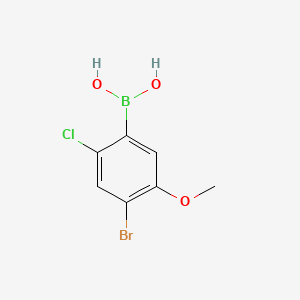
(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is C7H8BBrO3 . The molecular weight is 230.852 Da .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of these esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical form of (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is solid . The exact density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
4-Bromo-2-chloro-5-methoxyphenylboronic acid: is likely used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in the synthesis of biaryls, an important structure in many pharmaceuticals and organic materials .
Palladium-Catalyzed Direct Arylation
Another potential application could be in palladium-catalyzed direct arylation processes. These reactions are important for forming carbon-carbon bonds, which are central to organic synthesis .
Heck-Type Reaction
This compound may also be used in palladium-catalyzed stereoselective Heck-type reactions. The Heck reaction is a method of coupling aryl halides with alkenes to form substituted alkenes .
Synthesis of SGLT2 Inhibitors
Based on a related compound, 4-Bromo-2-chloro-5-methoxyphenylboronic acid might be an intermediate in the synthesis of SGLT2 inhibitors, which are used for diabetes therapy .
Protodeboronation Reactions
It could also be involved in protodeboronation reactions, which are used to remove boron groups from molecules, often as a step towards synthesizing complex organic structures .
One-Pot Synthesis Methods
The compound might be synthesized through one-pot synthesis methods, which are efficient processes that combine multiple steps into one reaction vessel .
Mechanism of Action
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In this process, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-methoxyphenylboronic acid. For instance, the pH of the environment can affect the reactivity of boronic acids, as they tend to form boronate esters under alkaline conditions. Additionally, the presence of diols in the environment can lead to the formation of cyclic boronate esters, which can affect the compound’s reactivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-bromo-2-chloro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUAPYZFKLNZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656858 | |
| Record name | (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid | |
CAS RN |
850567-94-1 | |
| Record name | (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



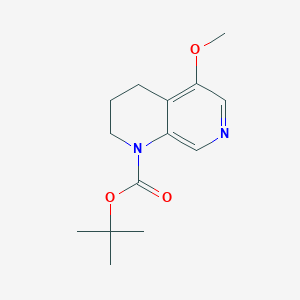
![5-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1519723.png)

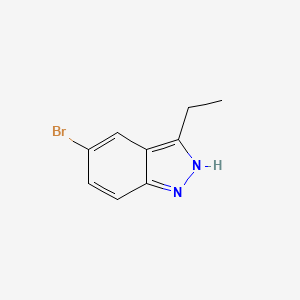

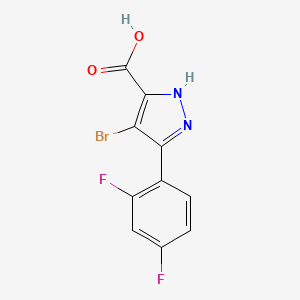
![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)
![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)
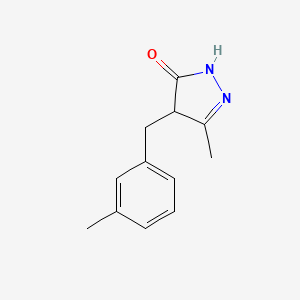
![4-{4-[2-(Pyrrolidin-1-yl)ethyl]piperazine-1-sulfonyl}benzoic acid](/img/structure/B1519737.png)
![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)
